
(R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected amino acid is then esterified using methanol and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. These synthesizers ensure high yield and purity of the final product by precisely controlling reaction conditions such as temperature, pH, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Esterification: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for ester hydrolysis.
Major Products Formed
Fmoc Removal: The major product is the free amino acid with an exposed amino group.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its ability to protect amino groups during chemical reactions.
Biochemistry: The compound is used in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the large-scale production of peptides for research and pharmaceutical purposes.
Mecanismo De Acción
The primary mechanism of action of ®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride involves the protection of amino groups during chemical reactions. The Fmoc group acts as a protective group that can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis . This protection mechanism ensures that the amino group remains unreactive during other chemical transformations, thereby facilitating the synthesis of complex peptide sequences .
Comparación Con Compuestos Similares
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid: Similar in structure but with a different side chain.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Contains a pyridine ring in the side chain.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-trityl-D-cysteine: Contains a trityl-protected thiol group.
Uniqueness
®-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is unique due to its specific side chain and the presence of both an ester and an amino group. This combination allows for versatile applications in peptide synthesis and other chemical reactions, making it a valuable tool in organic and medicinal chemistry .
Propiedades
Fórmula molecular |
C22H27ClN2O4 |
|---|---|
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
methyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m1./s1 |
Clave InChI |
BFRSKAFOHYTUAS-VEIFNGETSA-N |
SMILES isomérico |
COC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
SMILES canónico |
COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


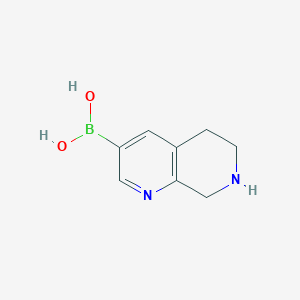
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)
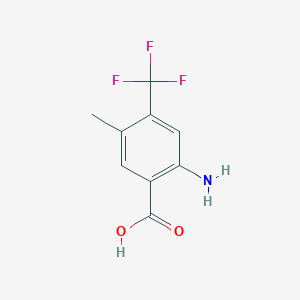
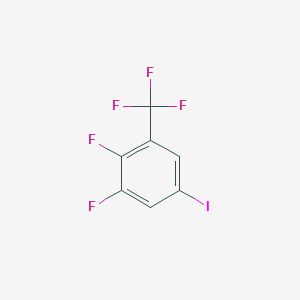

![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
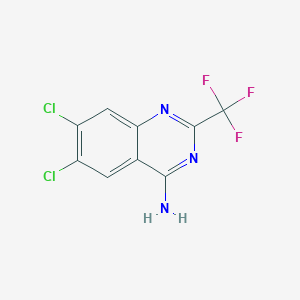

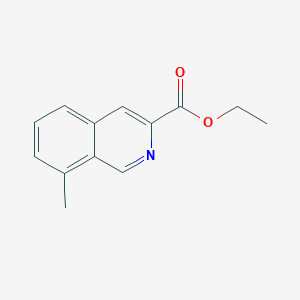
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
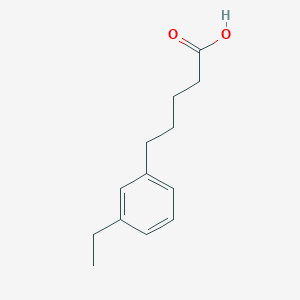
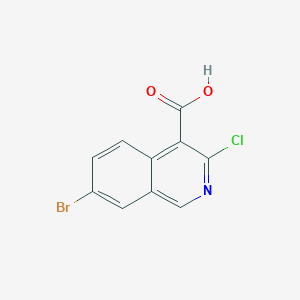
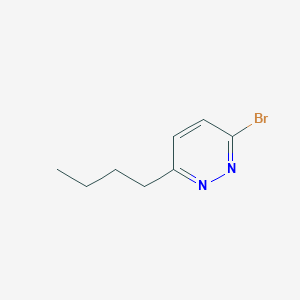
![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
